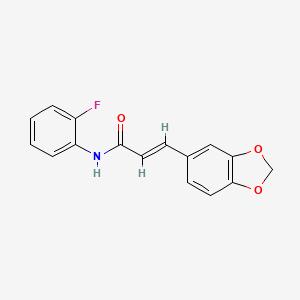
3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide, also known as BFA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BFA belongs to the class of compounds known as acrylamides, which are widely used in various industrial applications. In recent years, BFA has gained significant attention due to its unique chemical properties and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of protein synthesis and the disruption of intracellular trafficking. 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide has been shown to inhibit the function of the Golgi apparatus, which is responsible for the processing and sorting of proteins. This leads to the accumulation of misfolded proteins and the induction of endoplasmic reticulum stress, which can trigger the apoptotic pathway.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide can induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide has also been shown to have neuroprotective properties and can protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide in lab experiments is its potent anticancer properties. 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. However, one of the main limitations of using 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide in lab experiments is its potential cytotoxicity. 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide. One area of research is the development of novel 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide analogs with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide and its potential targets in cancer cells. In addition, further studies are needed to determine the optimal dosage and administration of 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide for therapeutic purposes. Finally, the potential use of 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide in combination with other anticancer agents should be investigated to determine its synergistic effects.
Synthesemethoden
3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-fluoroacetophenone with 3,4-methylenedioxyphenylacetonitrile in the presence of a base. Another method involves the reaction of 2-fluoroacetophenone with 3,4-methylenedioxyphenylacryloyl chloride in the presence of a base. These methods have been optimized to produce high yields of 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide with good purity.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide has been extensively studied for its potential therapeutic applications. Several studies have shown that 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide has potent anticancer properties and can induce apoptosis in cancer cells. 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c17-12-3-1-2-4-13(12)18-16(19)8-6-11-5-7-14-15(9-11)21-10-20-14/h1-9H,10H2,(H,18,19)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUPAXSDRJOZIQ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5721352.png)
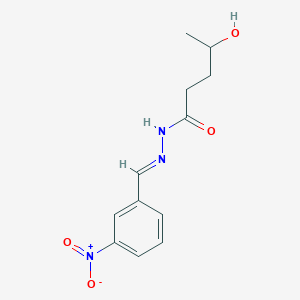
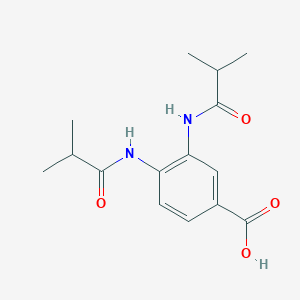
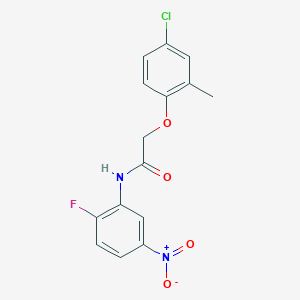
![4-fluoro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5721396.png)
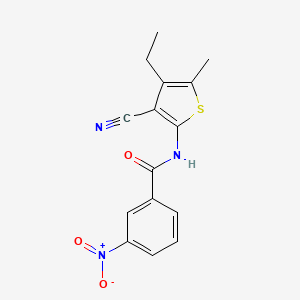
methyl]benzenesulfonamide](/img/structure/B5721409.png)
![2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5721418.png)
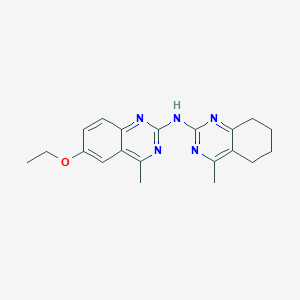
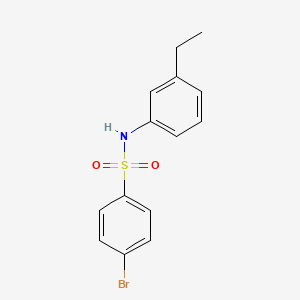
![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5721435.png)
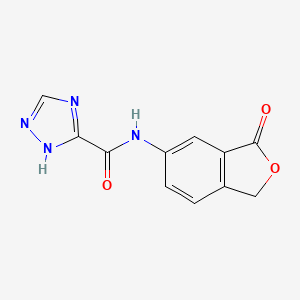
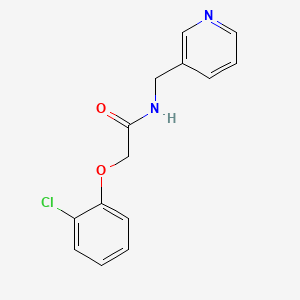
![4-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B5721453.png)